molecular formula C18H25N3S B6420239 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325303-60-3

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6420239
CAS RN: 1325303-60-3
M. Wt: 315.5 g/mol
InChI Key: URSXYWGTYABNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (TBPT) is a heterocyclic compound with a unique structure, which has been studied for its potential applications in various fields. TBPT is a synthetic compound that is formed by the cyclization of an amide and a thiourea, and is composed of two rings and three nitrogen atoms. TBPT has been studied for its potential use in pharmaceuticals, cosmetics, and as a catalyst for organic synthesis.

Scientific Research Applications

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of polymers and other materials. In addition, this compound has been studied for its potential use in pharmaceuticals, cosmetics, and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not fully understood. However, it is known that this compound can act as a Lewis acid, which can facilitate the formation of a variety of covalent bonds between molecules. In addition, this compound can act as a nucleophile, which can facilitate the formation of a variety of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential use in pharmaceuticals and cosmetics. In particular, this compound has been studied for its potential use as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of certain bacteria, fungi, and viruses. In addition, this compound has been studied for its potential use as an antioxidant, and has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the study of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. These include further research into its potential uses in pharmaceuticals and cosmetics, as well as its potential use as an antimicrobial agent. In addition, further research into its potential use as an antioxidant and its anti-inflammatory and anti-cancer properties could be beneficial. Finally, further research into its mechanism of action and its potential use as a catalyst for organic synthesis could also be beneficial.

Synthesis Methods

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be synthesized via a two-step process. The first step is the reaction of an amide with a thiourea to form an imidazole and an aminothiol. The second step is the cyclization of the imidazole and the aminothiol to form this compound. This reaction can be conducted in an aqueous medium, or in an organic medium, such as dichloromethane, depending on the desired product.

properties

IUPAC Name

3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-17(2,3)14-7-5-13(6-8-14)15-16(22)20-18(19-15)9-11-21(4)12-10-18/h5-8H,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSXYWGTYABNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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